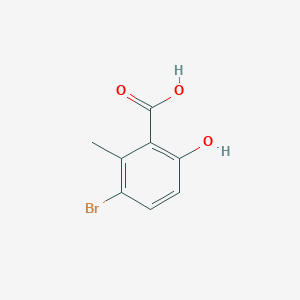

3-Bromo-6-hydroxy-2-methylbenzoic acid

Description

BenchChem offers high-quality 3-Bromo-6-hydroxy-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-hydroxy-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-hydroxy-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXOCFKDIBBTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252955-18-3 | |

| Record name | 3-bromo-6-hydroxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-hydroxy-2-methylbenzoic Acid: Molecular Structure, Synthesis, and Therapeutic Potential

Introduction

Substituted benzoic acid scaffolds are cornerstones in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of functional groups on the aromatic ring can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a specific, highly functionalized derivative: 3-Bromo-6-hydroxy-2-methylbenzoic acid (CAS No: 252955-18-3).

This document provides a comprehensive analysis of its molecular structure, a detailed exploration of its physicochemical properties, a proposed synthetic pathway, and a discussion of its potential applications in drug discovery. The insights presented herein are curated for researchers, medicinal chemists, and professionals in drug development, aiming to provide a foundational understanding of this compound's potential as a key building block in the synthesis of biologically active molecules. While information on this specific isomer is limited, this guide will draw upon established chemical principles and data from structurally related compounds to provide a robust and scientifically grounded overview.

Molecular Structure and Nomenclature

The structural identity of a compound is fundamental to understanding its reactivity and biological function. 3-Bromo-6-hydroxy-2-methylbenzoic acid is a disubstituted salicylic acid derivative, which in turn is a type of phenolic acid.

IUPAC Name and Chemical Identifiers

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-bromo-6-hydroxy-2-methylbenzoic acid .[1] This name systematically describes the arrangement of its functional groups around the benzoic acid core.

-

Benzoic acid: The parent structure is a benzene ring attached to a carboxylic acid group (-COOH).

-

Numbering: The carbon atom of the carboxylic acid group is designated as position 1 of the benzene ring. The substituents are then numbered to give them the lowest possible locants.

-

Substituents:

-

A methyl group (-CH₃) is at position 2.

-

A bromo group (-Br) is at position 3.

-

A hydroxy group (-OH) is at position 6.

-

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 252955-18-3[1] |

| Molecular Formula | C₈H₇BrO₃ |

| InChI Key | AJXOCFKDIBBTJK-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=C(C(=C(C=C1)O)Br)C(=O)O |

2D Molecular Structure

Caption: 2D structure of 3-Bromo-6-hydroxy-2-methylbenzoic acid.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound dictate its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 231.04 g/mol | PubChem |

| Appearance | Powder | Sigma-Aldrich[1] |

| Melting Point | 163-165 °C | Sigma-Aldrich[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 57.5 Ų | PubChem |

| XLogP3 | 2.7 | PubChem |

-

¹H NMR: Protons on the aromatic ring, the hydroxyl and carboxylic acid groups, and the methyl group would exhibit characteristic chemical shifts.

-

¹³C NMR: Eight distinct carbon signals corresponding to the aromatic carbons, the carboxyl carbon, and the methyl carbon would be expected.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-Br stretching would be present.

Proposed Synthesis Protocol

A specific, peer-reviewed synthesis protocol for 3-bromo-6-hydroxy-2-methylbenzoic acid is not prominently available. However, a plausible and efficient synthetic route can be designed based on established principles of electrophilic aromatic substitution. The proposed pathway involves the bromination of 6-hydroxy-2-methylbenzoic acid.

The rationale for this approach is based on the directing effects of the substituents on the starting material. The hydroxyl (-OH) group is a strongly activating, ortho-, para-director, while the carboxylic acid (-COOH) is a deactivating, meta-director, and the methyl (-CH₃) group is a weakly activating, ortho-, para-director. The combined activating and directing influence of the hydroxyl and methyl groups would strongly favor electrophilic substitution at the positions ortho and para to the hydroxyl group. In 6-hydroxy-2-methylbenzoic acid, the positions ortho to the hydroxyl group are C1 and C5, and the para position is C3. Position C1 is already substituted, and position C5 is sterically hindered by the adjacent methyl group. Therefore, the most likely position for bromination is C3.

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthesis workflow for 3-Bromo-6-hydroxy-2-methylbenzoic acid.

Step-by-Step Methodology

Objective: To synthesize 3-Bromo-6-hydroxy-2-methylbenzoic acid via electrophilic bromination of 6-hydroxy-2-methylbenzoic acid.

Materials:

-

6-hydroxy-2-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 6-hydroxy-2-methylbenzoic acid in anhydrous acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise at room temperature. The use of NBS provides a source of electrophilic bromine under milder conditions compared to elemental bromine.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Aqueous Workup: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted starting material and acidic byproducts), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to obtain pure 3-Bromo-6-hydroxy-2-methylbenzoic acid.

Self-Validation: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the regioselectivity of the bromination.

Applications in Drug Development and Research

While specific biological activities for 3-bromo-6-hydroxy-2-methylbenzoic acid are not extensively documented, its structural motifs are present in numerous biologically active compounds. This allows for informed speculation on its potential therapeutic applications.

Anti-inflammatory and Analgesic Potential

The core structure is a derivative of salicylic acid (2-hydroxybenzoic acid), the parent compound of aspirin. Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The presence of the bromine atom can enhance lipophilicity, potentially improving cell membrane permeability and interaction with target enzymes.[2][3]

Antimicrobial and Antifungal Activity

Halogenated phenolic compounds often exhibit potent antimicrobial properties. The bromine atom can increase the compound's ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.[2] Derivatives of bromobenzoic acids have been investigated for their potential as antibacterial and antifungal agents.[4][5][6]

Anticancer Research

Derivatives of bromophenols have been synthesized and evaluated for their anticancer activities.[7] Substituted benzoic acids can serve as scaffolds for the development of inhibitors of various signaling pathways implicated in cancer cell proliferation and survival.[8][9] The specific substitution pattern of 3-bromo-6-hydroxy-2-methylbenzoic acid makes it a valuable starting point for creating a library of compounds for screening in cancer cell lines.

Precursor in Organic Synthesis

This compound is a versatile intermediate for further chemical modifications.[10]

-

The carboxylic acid group can be converted to esters, amides, or other functional groups.

-

The hydroxyl group can be alkylated or acylated.

-

The bromo substituent serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for building molecular complexity in the synthesis of novel drug candidates.[4][10]

Conclusion

3-Bromo-6-hydroxy-2-methylbenzoic acid is a multifaceted molecule with significant potential in synthetic and medicinal chemistry. Its well-defined structure and the presence of three distinct functional groups offer numerous avenues for chemical modification. While direct biological data is sparse, its structural relationship to known bioactive classes of compounds, such as salicylates and other halogenated phenolics, strongly suggests its potential as a valuable scaffold for the development of new anti-inflammatory, antimicrobial, and anticancer agents. The proposed synthesis provides a reliable and scalable method for accessing this compound, thereby facilitating its further investigation and application in drug discovery and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Role of 2-Amino-6-Bromobenzoic Acid in Modern Pharmaceutical Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Strategic Importance of 3-Bromobenzoic Acid in Modern Chemical Synthesis. [Link]

-

Hubei Yuecheng Dehong Biotechnology Co., Ltd. (2026, February 14). The Isomers of Bromobenzoic Acid: A Comprehensive Guide to 2-Bromo, 3-Bromo, and 4-Bromobenzoic Acid. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2752995, 3-Bromo-2-hydroxy-6-methylbenzoic acid. Retrieved from [Link]

- He, F., Wang, M., Gao, M., et al. (2014). Chemical composition and biological activities of Gerbera anandria. Molecules, 19(4), 4046-4057.

- Papakyriakou, A., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(8), 2253.

-

MDPI. (2022, April 15). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

- Google Patents. (2004). Method for producing 3-bromomethylbenzoic acids.

Sources

- 1. 3-bromo-6-hydroxy-2-methylbenzoic acid | 252955-18-3 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ycdehongchem.com [ycdehongchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of substituted bromobenzoic acids

An In-depth Technical Guide to the Biological Activity of Substituted Bromobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, a simple aromatic carboxylic acid, serves as a foundational scaffold in medicinal chemistry. Its derivatives are ubiquitous in nature and synthetic chemistry, exhibiting a wide spectrum of biological activities. The introduction of halogen substituents, particularly bromine, onto the benzoic acid ring can profoundly alter the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—thereby modulating its interaction with biological targets.[1][2] This guide provides a comprehensive exploration of the biological activities of substituted bromobenzoic acids, focusing on their structure-activity relationships, primary therapeutic applications, underlying mechanisms of action, and the robust experimental protocols required for their evaluation. As the challenge of drug resistance grows, understanding how to leverage scaffolds like bromobenzoic acid is critical for the rational design of novel therapeutic agents.[3][4]

Structure-Activity Relationships (SAR): The Influence of Substitution

The biological efficacy of bromobenzoic acid derivatives is not solely dependent on the presence of the bromine atom but is intricately linked to its position on the aromatic ring and the nature of other substituents.[5] This relationship between chemical structure and biological activity is fundamental to medicinal chemistry.

Key SAR Insights:

-

Position of Bromine: The location of the bromine atom (ortho, meta, or para) significantly impacts the molecule's activity. For instance, in a series of Schiff bases derived from p-amino benzoic acid, the position of a bromo group influenced antimicrobial potency.[6] Similarly, the anti-sickling properties of p-bromobenzoic acid have been noted in studies comparing various halogenated derivatives.[7]

-

Influence of Other Substituents: The addition of other functional groups, such as hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3), further refines the biological profile. Hydroxyl groups can enhance antibacterial activity, with their position relative to the carboxyl group being a critical determinant.[8] Electron-withdrawing groups, like bromine, have been shown to increase antimicrobial activity against specific strains.[6]

-

Carboxylic Acid Moiety: The carboxylic acid group is often crucial for activity, potentially acting as a hydrogen bond donor or participating in salt bridge interactions with target proteins.[5] Its conversion to amides, esters, or hydrazides is a common strategy to generate analogs with modified properties and potentially enhanced anticancer or antimicrobial effects.[9]

Table 1: Comparative Biological Activities of Substituted Bromobenzoic Acid Derivatives

| Compound/Derivative Class | Substitution Pattern | Biological Activity | Target/Organism | Potency (IC50/MIC) | Reference |

| Hydrazone-Schiff bases | 4-bromobenzoic acid core | α-amylase Inhibition | Diabetes Target | 0.21 µM | [10] |

| Benzohydrazide Derivatives | 3/4-Bromo substitution | Antimicrobial | Various Bacteria | 1.67 µM/ml (pMICam) | |

| N'-(benzylidene)benzohydrazide | 4-bromo substitution | Antifungal | C. albicans, A. niger | 1.81 µM/ml (pMICan, ca) | [6] |

| Oxazolidinone Derivatives | 4-[3-(4-bromo-2-fluorophenyl)] | Sterol Biosynthesis Inhibition | Hyperlipidemia Target | In vivo activity noted | [11] |

| L-valine derivatives | 4-[(4-bromophenyl)sulfonyl] | Antibacterial | Gram-positive pathogens | Promising activity noted | [12] |

Key Biological Activities and Mechanisms of Action

Substituted bromobenzoic acids have demonstrated a range of biological activities, with antimicrobial, anticancer, and enzyme inhibition being the most extensively studied.

Antimicrobial Activity

Derivatives of bromobenzoic acid are effective against a spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal species.[13][14][15]

-

Mechanism of Action: The precise mechanisms can vary. Some derivatives are thought to disrupt cellular membranes due to their lipophilic character, a property enhanced by the bromine atom.[16] Another proposed mechanism involves the inhibition of crucial bacterial enzymes. For instance, 4-Amino-3-bromobenzoic acid has been suggested to inhibit bacterial protein synthesis by binding to ribosomes.[17] In fungi, certain benzoic acid analogs disrupt the oxidative stress response system, which can also enhance the efficacy of other commercial antifungal agents.[18]

-

Experimental Evaluation: The standard method for quantifying antibacterial and antifungal efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[19][20]

This protocol outlines a standardized method for assessing the in vitro antimicrobial activity of substituted bromobenzoic acids.

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[21]

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[21]

-

Dilute this suspension in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

-

-

Compound Preparation and Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth to achieve a range of desired concentrations. Ensure the final solvent concentration is non-inhibitory to the microorganism (typically ≤1%).

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well containing the diluted compound.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours under ambient air.[19]

-

-

Result Interpretation:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

-

Caption: Workflow for MIC Determination via Broth Microdilution.

Anticancer Activity

The benzoic acid scaffold is a key component in numerous molecules designed to combat cancer.[4][22] Derivatives of bromobenzoic acid, in particular, have been incorporated into kinase inhibitors and other agents that interfere with signaling pathways essential for tumor growth and proliferation.[23]

-

Mechanism of Action: Many bromobenzoic acid derivatives exert their anticancer effects by inhibiting protein kinases, such as those in the Epidermal Growth Factor Receptor (EGFR) or Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][23] These pathways are frequently dysregulated in cancer, leading to uncontrolled cell division and survival. By blocking key kinases, these compounds can halt downstream signaling, thereby inducing apoptosis (programmed cell death) or cell cycle arrest in cancer cells.

-

Experimental Evaluation: The initial assessment of anticancer potential is typically performed in vitro using a panel of human cancer cell lines.[24] The MTT assay is a widely used colorimetric method to measure a compound's cytotoxicity by assessing the metabolic activity of cells.[9][25] The result is often expressed as the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.[25]

This protocol describes a standard procedure for determining the IC₅₀ value of a test compound against cancer cell lines.

-

Cell Culture and Seeding:

-

Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[25]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.[25]

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[26]

-

-

Compound Treatment:

-

Prepare serial dilutions of the bromobenzoic acid derivative in the culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[25]

-

Incubate the plate for 48-72 hours.[25]

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[19][25]

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

-

-

Data Acquisition and Analysis:

Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.

Caption: Potential inhibition of the MAPK/ERK pathway by bromobenzoic acid derivatives.

Enzyme Inhibition

The targeted inhibition of enzymes is a cornerstone of modern drug discovery.[27] Substituted bromobenzoic acids and their derivatives have been identified as inhibitors of various enzymes, including those involved in metabolic diseases and neurodegenerative disorders.[10][28] For example, novel hydrazone-Schiff base compounds derived from 4-bromobenzoic acid have shown potent α-amylase inhibitory activity, a key target for managing diabetes.[10]

-

Mechanism of Action: Inhibition can occur through different mechanisms.[27] Competitive inhibition involves the inhibitor binding to the enzyme's active site, directly competing with the natural substrate. Non-competitive inhibition occurs when the inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that renders the active site ineffective. The specific interactions, such as halogen bonding facilitated by the bromine atom, can contribute to the inhibitor's potency.[1]

-

Experimental Evaluation: A general enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of the inhibitor. By varying the inhibitor concentration, one can determine its potency (e.g., IC₅₀ or Kᵢ value).

This protocol provides a basic framework that must be adapted for the specific enzyme and substrate being studied.

-

Reagent Preparation:

-

Prepare a buffer solution appropriate for the target enzyme's optimal activity.

-

Prepare solutions of the enzyme, the specific substrate, and the bromobenzoic acid inhibitor.

-

-

Assay Procedure:

-

In a suitable assay plate (e.g., 96-well UV-transparent plate), add the buffer, the enzyme, and varying concentrations of the inhibitor.

-

Include a control reaction with no inhibitor.

-

Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader. The detection method depends on the nature of the substrate and product.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Plot the reaction rate as a function of inhibitor concentration to determine the IC₅₀ value.

-

Caption: General workflow for screening a compound for enzyme inhibitory activity.

Conclusion and Future Perspectives

Substituted bromobenzoic acids represent a versatile and privileged scaffold in the field of drug discovery. The strategic placement of a bromine atom, in concert with other functional groups, provides a powerful tool for tuning biological activity. The demonstrated efficacy of these compounds as antimicrobial, anticancer, and enzyme-inhibiting agents underscores their therapeutic potential. Future research should focus on elucidating more detailed mechanisms of action, exploring novel derivatives through combinatorial synthesis, and leveraging computational modeling to predict activity and guide rational drug design. As our understanding of the nuanced structure-activity relationships of these compounds deepens, so too will their potential to address pressing challenges in human health.

References

- Benchchem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.

- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.

- Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.

- Khan, F., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.

- MDPI. (2023, January 20). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts.

- Benchchem. (n.d.). A Comprehensive Guide to the Structure-Activity Relationship of 4-Amino-3-bromobenzoic Acid Analogs and Related Compounds in Drug Discovery.

- Benchchem. (n.d.). Application Note: 4-Amino-3-bromobenzoic Acid in Enzyme Inhibition Studies.

- Benchchem. (n.d.). Halogen Substitution in Aminobenzoic Acids: A Comparative Guide to the Biological Activity of Bromo- vs. Iodo- Derivatives.

- Benchchem. (n.d.). The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry.

- Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials | Microbiology.

- Bai, W. (2024). Protocol to develop a chemotherapy drug screening process by constructing a cancer prognostic model using public databases. STAR Protocols.

- Al-Nahrain University. (2007). Synthesis and antibacterial activity of some new heterocyclic compounds derived from p-bromobenzoic acid.

- Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.

- Cieplik, F., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC.

- PubMed. (2005). Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols.

- PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.

- Hubei Yuecheng Dehong Biotechnology Co., Ltd. (2026, February 14). The Isomers of Bromobenzoic Acid: A Comprehensive Guide to 2-Bromo, 3-Bromo, and 4-Bromobenzoic Acid.

- Pierre, L. L., et al. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).

- Dove Medical Press. (2016, November 8). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives.

- Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.

- ResearchGate. (2025, August 6). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).

- MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.

- PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors.

- PubMed. (2010). Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents.

- Drug Design Org. (2005, May 15). Structure Activity Relationships (SAR).

- Preprints.org. (2023, May 29). Benzoic acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

- Frontiers. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains.

- ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF.

- PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.

- ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

- PubMed. (2003). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica.

- BioNinja. (n.d.). Enzyme Inhibition.

- Semantic Scholar. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal plants.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Protocol to develop a chemotherapy drug screening process by constructing a cancer prognostic model using public databases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 7. researchgate.net [researchgate.net]

- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ycdehongchem.com [ycdehongchem.com]

- 11. Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. psecommunity.org [psecommunity.org]

- 13. Synthesis and antibacterial activity of some new heterocyclic compounds derived from p-bromobenzoic acid | جامعة النهرين | Al-Nahrain University [nahrainuniv.edu.iq]

- 14. dovepress.com [dovepress.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]

- 21. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]

- 22. preprints.org [preprints.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. ar.iiarjournals.org [ar.iiarjournals.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. bitesizebio.com [bitesizebio.com]

- 27. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]

- 28. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 3-Bromo-6-hydroxy-2-methylbenzoic acid in different solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-6-hydroxy-2-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-6-hydroxy-2-methylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing this compound's solubility. We delve into the theoretical underpinnings of its interactions with various solvent classes and provide a detailed, field-proven experimental protocol for generating reliable thermodynamic solubility data using the gold-standard shake-flask method. The causality behind experimental choices is emphasized throughout, ensuring that the described protocols are self-validating and robust. This guide is intended to empower scientists to make informed decisions regarding solvent selection for synthesis, purification, crystallization, and formulation development.

Introduction to 3-Bromo-6-hydroxy-2-methylbenzoic Acid

3-Bromo-6-hydroxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxyl group, a hydroxyl (phenolic) group, a bromine atom, and a methyl group, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. These characteristics are critical in determining its behavior in various chemical and biological systems. While it serves as a valuable building block in organic synthesis, a thorough understanding of its solubility is paramount for its effective application in drug discovery and materials science.[1] Poor solubility can lead to challenges in reaction kinetics, purification, and bioavailability, making its characterization an essential early-stage activity.[2]

Table 1: Physicochemical Properties of 3-Bromo-6-hydroxy-2-methylbenzoic acid

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₃ | [3] |

| Molecular Weight | 231.05 g/mol | [3] |

| Physical Form | Powder | [3] |

| Melting Point | 163-165 °C | [3] |

| CAS Number | 252955-18-3 | [3] |

| pKa (Predicted) | ~3.5 (Carboxylic Acid) | General knowledge |

| XLogP3 (Predicted) | 2.7 | [4] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] For a solid to dissolve, the energy required to break the solute's crystal lattice and the solvent's intermolecular forces must be compensated by the energy released upon the formation of new solute-solvent interactions.[2]

The structure of 3-Bromo-6-hydroxy-2-methylbenzoic acid suggests a complex solubility profile:

-

Polar, Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors.[6] These groups can interact strongly with protic solvents, which should facilitate solubility. However, the nonpolar benzene ring and methyl group, along with the bulky bromine atom, contribute to a significant hydrophobic character. In water, the solubility of similar benzoic acids is often low at neutral pH but increases with temperature or at pH values above the pKa of the carboxylic acid, where the molecule ionizes to form a more polar carboxylate salt.[7][8][9]

-

Polar, Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can act as hydrogen bond acceptors but not donors. They will interact favorably with the -OH and -COOH groups of the molecule. The overall polarity of these solvents also helps to solvate the aromatic ring. Therefore, moderate to high solubility is anticipated in this class of solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the dominant interactions are weak van der Waals forces. The strong hydrogen bonding between molecules of 3-Bromo-6-hydroxy-2-methylbenzoic acid (forming dimers) in the solid state is unlikely to be overcome by weak interactions with nonpolar solvents.[10][11] Consequently, the compound is expected to be poorly soluble in these solvents.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and definitive solubility data, an experimental approach is necessary. The equilibrium or thermodynamic solubility represents the true saturation point of a compound in a solvent at a given temperature when the system has reached its lowest energy state.[12][13]

Principle of the Shake-Flask Method

The shake-flask method is the internationally recognized gold-standard for determining thermodynamic solubility.[2][13][14] The core principle involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture for an extended period until equilibrium is achieved between the undissolved solid and the saturated solution.[15][16] The concentration of the compound in the liquid phase is then measured, providing the solubility value. The extended incubation time (typically 24-72 hours) is critical to ensure that the system reaches true equilibrium.[12][16]

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials:

-

3-Bromo-6-hydroxy-2-methylbenzoic acid (solid powder)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, Methanol, Ethanol, Acetone, Acetonitrile, Hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control[14]

-

Centrifuge

-

Syringe filters (0.22 µm, low-binding, e.g., PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification[17]

Procedure:

-

Preparation (Triplicates): For each solvent to be tested, weigh an excess amount of 3-Bromo-6-hydroxy-2-methylbenzoic acid into three separate vials. An "excess" ensures that a solid phase remains at the end of the experiment, confirming saturation.[15] A starting point is to add approximately 10-20 mg of solid to 1-2 mL of the solvent.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance) and agitation speed.[14] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to create a vortex.[14] Allow the samples to equilibrate for at least 24 hours. For compounds that may undergo polymorphic transformations or are slow to dissolve, 48-72 hours is recommended.[12][16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant. To ensure all solid particles are removed, the sample must be clarified. The preferred method is centrifugation followed by filtration of the resulting supernatant through a 0.22 µm syringe filter.[12][17]

-

Causality Check: This two-step clarification is critical. Centrifugation pellets the majority of the solid, preventing the filter from clogging. The filter then removes any remaining fine particulates that could artificially inflate the measured concentration.

-

-

Sample Dilution: Immediately after filtration, dilute the saturated filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation of the compound due to temperature changes or solvent evaporation.[13] The dilution factor must be accurately recorded.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[13][17] A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[18][19]

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The final result is typically expressed in units of mg/mL or µg/mL.

Diagram of Experimental Workflow

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Interpretation and Solvent Selection

Predicted Solubility Profile

While experimental determination is essential, a predicted profile based on physicochemical principles can guide initial solvent screening.

Table 2: Predicted Relative Solubility of 3-Bromo-6-hydroxy-2-methylbenzoic acid

| Solvent Class | Example Solvent | Dominant Interaction | Predicted Relative Solubility | Rationale |

| Polar Protic | Water (pH 7.4) | Hydrogen Bonding, Ion-Dipole | Low to Medium | Competing effects of polar H-bonding groups and nonpolar ring structure. Solubility increases significantly if the carboxylic acid is deprotonated to its salt form.[7][8] |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding | High | Alcohols are excellent hydrogen bond donors and acceptors and have a lower polarity than water, which helps solvate the nonpolar parts of the molecule.[20] |

| Polar Aprotic | Acetone, THF | Dipole-Dipole, H-Bond Accepting | High | Strong hydrogen bond accepting capability and moderate polarity effectively solvate both polar and nonpolar regions. |

| Polar Aprotic | Acetonitrile | Dipole-Dipole, H-Bond Accepting | Medium | Less effective at hydrogen bond accepting than acetone, may result in slightly lower solubility. |

| Nonpolar | Hexane, Toluene | Van der Waals Forces | Very Low / Insoluble | Insufficient energy from solute-solvent interactions to overcome the strong solute-solute hydrogen bonding in the crystal lattice. |

Visualization of Molecular Interactions

The following diagram illustrates the key intermolecular forces at play between 3-Bromo-6-hydroxy-2-methylbenzoic acid and different solvent classes.

Caption: Dominant intermolecular forces influencing solubility.

Practical Implications for Researchers

-

For Synthetic Chemists: High solubility in polar aprotic solvents like THF or Acetone suggests these are good candidates for reaction media.

-

For Purification & Crystallization: A solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.[20] A combination of a "good" solvent (e.g., ethanol) and a "poor" or "anti-solvent" (e.g., water or hexane) can be systematically screened to produce high-purity crystals.[20]

-

For Drug Development Professionals: The low predicted aqueous solubility is a critical parameter. For oral drug delivery, this would likely classify the compound as having low solubility according to the Biopharmaceutics Classification System (BCS).[16] This insight directs formulation strategies towards solubility enhancement techniques, such as salt formation (by reacting with a base), or the use of amorphous solid dispersions.[12]

Conclusion

This guide has established a comprehensive technical framework for approaching the solubility of 3-Bromo-6-hydroxy-2-methylbenzoic acid. By integrating theoretical principles with a robust, validated experimental protocol, researchers are equipped to both predict and precisely measure this critical physicochemical property. An understanding of the underlying molecular interactions provides the causal logic required to intelligently select solvents for a variety of applications, from chemical synthesis to pharmaceutical formulation, ultimately saving time and resources while ensuring data integrity.

References

-

Annex 4 - Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Computer-Aided Molecular Design, 28(7), 711–750. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Equilibrium solubility studies step by step. ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Austin Community College. [Link]

-

8: Identification of Unknowns (Experiment). Chemistry LibreTexts. [Link]

-

de Campos, D. P., et al. (2012). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Brazilian Journal of Pharmaceutical Sciences, 48(2), 217-226. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [Link]

-

Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications. [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. ACS Publications. [Link]

-

Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

-

3-Bromo-2-hydroxy-6-methylbenzoic acid. PubChem. [Link]

-

The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. National Center for Biotechnology Information. [Link]

-

A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications. [Link]

-

3-Bromo-6-methoxy-2-methylbenzoic acid. PubChem. [Link]

- Oxidation and crystallization process for aromatic carboxylic acid production.

-

CAS NO 681467-89-0 3-Bromo-2-Hydroxy-6-Methylbenzoic Acid. GRG Life Sciences. [Link]

-

The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. ResearchGate. [Link]

-

Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. MDPI. [Link]

-

The study of hydrogen bonding in substituted benzoic acids by ultraviolet absorption spectra. University of British Columbia. [Link]

Sources

- 1. 3-Bromo-2-methylbenzoic acid | 76006-33-2 [chemicalbook.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-bromo-6-hydroxy-2-methylbenzoic acid | 252955-18-3 [sigmaaldrich.com]

- 4. 3-Bromo-2-hydroxy-6-methylbenzoic acid | C8H7BrO3 | CID 2752995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. al-kindipublisher.com [al-kindipublisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. ijsrp.org [ijsrp.org]

- 10. Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives | MDPI [mdpi.com]

- 11. memorial.scholaris.ca [memorial.scholaris.ca]

- 12. raytor.com [raytor.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. who.int [who.int]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. enamine.net [enamine.net]

- 18. protocols.io [protocols.io]

- 19. bioassaysys.com [bioassaysys.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Discovery and Synthesis of 3-Bromo-6-hydroxy-2-methylbenzoic Acid

The following technical guide details the synthesis, historical context, and mechanistic underpinnings of 3-Bromo-6-hydroxy-2-methylbenzoic acid , a critical aromatic building block in drug discovery.

Executive Summary

3-Bromo-6-hydroxy-2-methylbenzoic acid (CAS: 252955-18-3 ) is a highly functionalized benzoic acid derivative utilized primarily as a pharmacophore scaffold in the development of kinase inhibitors and immunomodulators. Its structure features a dense array of functional groups—a carboxylic acid, a phenolic hydroxyl, a methyl group, and a bromine atom—arranged on a single benzene ring. This specific substitution pattern renders it an ideal "orthogonal" building block: the bromine serves as a handle for cross-coupling (e.g., Suzuki-Miyaura), the acid for amidation, and the phenol for etherification or cyclization.

This guide explores the evolution of its synthesis, focusing on the transition from classical extraction to scalable, regioselective chemical manufacturing.

Structural Analysis & Retrosynthesis

The target molecule is a tetra-substituted benzene. The numbering convention assigns the carboxylic acid to position 1.

-

C1: Carboxylic Acid (-COOH)

-

C2: Methyl (-CH₃)

-

C3: Bromine (-Br)

-

C6: Hydroxyl (-OH)

Retrosynthetic Logic

The primary synthetic challenge is regiocontrol . The precursor, 6-hydroxy-2-methylbenzoic acid (also known as 6-methylsalicylic acid or 6-MSA), contains two directing groups for Electrophilic Aromatic Substitution (EAS):

-

-OH (Position 6): Strong activator, directs ortho (C5) and para (C3).

-

-CH₃ (Position 2): Weak activator, directs ortho (C3) and para (C5).

Both groups activate positions C3 and C5. However, the hydroxyl group is the dominant director. The synthesis hinges on distinguishing between C3 (para to OH) and C5 (ortho to OH). Steric and electronic factors favor C3, particularly when the carboxylic acid is esterified, preventing decarboxylation and modulating electron density.

Historical Evolution and Precursor Sourcing

Historically, the parent scaffold, 6-methylsalicylic acid (6-MSA) , was isolated as a secondary metabolite from the fermentation of Penicillium griseofulvum. While biosynthetic routes (polyketide synthases) remain relevant for the parent acid, the brominated derivative is exclusively produced via semi-synthesis.

| Era | Method | Limitation |

| Early 20th Century | Isolation from Penicillium fermentation. | Low titer, complex purification, no halogenation. |

| Mid-Century | Kolbe-Schmitt carboxylation of m-cresol. | Poor regioselectivity (mixture of 4-MSA and 6-MSA). |

| Modern (Process) | Diels-Alder construction or Regioselective Bromination of 6-MSA esters. | High purity, scalable, precise halogen placement. |

Detailed Synthetic Protocols

The industry-standard route involves the regioselective bromination of methyl 6-hydroxy-2-methylbenzoate , followed by hydrolysis. This "protect-functionalize-deprotect" strategy ensures cleaner reaction profiles than direct bromination of the free acid.

Route A: The Ester-Directed Bromination (Preferred)

This route is favored for its high yield (>85%) and operational simplicity.

Step 1: Esterification

-

Reagents: 6-Hydroxy-2-methylbenzoic acid, Methanol, H₂SO₄ (cat.).

-

Conditions: Reflux, 4-6 hours.

-

Mechanism: Fischer esterification protects the carboxylic acid, increasing solubility in organic solvents and preventing competitive decarboxylation during bromination.

Step 2: Regioselective Bromination

-

Precursor: Methyl 6-hydroxy-2-methylbenzoate.

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or DMF.

-

Conditions: 0°C to Room Temperature, 2-4 hours.

-

Rationale: NBS provides a controlled source of electrophilic bromine (Br⁺). The phenolic -OH strongly directs the incoming electrophile to the para position (C3). The ortho position (C5) is less favored due to the "buttressing" effect of the adjacent methyl group at C2, which actually steers the reaction toward C3 via electronic reinforcement (OH and Me both activate C3).

-

Yield: 85-92%.

Step 3: Hydrolysis[1]

-

Reagents: Lithium Hydroxide (LiOH) or NaOH, THF/Water (3:1).

-

Conditions: 60°C, 16 hours.

-

Workup: Acidification with HCl to pH 1 precipitates the product.

-

Product: 3-Bromo-6-hydroxy-2-methylbenzoic acid (White solid).

Experimental Data Summary

| Parameter | Value / Observation |

| Appearance | White to off-white powder |

| Melting Point | 163–165 °C |

| ¹H NMR (MeOD) | δ 7.47 (d, J=8.8 Hz, H-4), 6.67 (d, J=8.8 Hz, H-5), 2.50 (s, 3H, Me) |

| Mass Spec (ESI) | m/z 231/233 [M-H]⁻ (Characteristic Br isotope pattern) |

Mechanistic Visualization

The following diagram illustrates the regioselectivity logic during the critical bromination step.

Caption: Mechanistic flow of the electrophilic bromination showing the synergistic directing effects of the Hydroxyl and Methyl groups targeting the C3 position.

Synthesis Workflow Diagram

The complete synthetic pathway from commercial starting materials to the final building block.

Caption: Step-by-step synthetic workflow for the production of 3-Bromo-6-hydroxy-2-methylbenzoic acid.

Applications in Drug Discovery

This compound is not merely an intermediate but a "linchpin" scaffold.

-

Kinase Inhibitors: The carboxylic acid is frequently converted to an amide (via reaction with anilines or amines), while the bromine allows for the attachment of aryl or heteroaryl groups to bind into the ATP-binding pocket of kinases (e.g., Carbazole carboxamide derivatives).

-

SGLT2 Inhibitors: Analogous structures are used in the synthesis of gliflozin-class drugs, where the phenyl ring must be decorated with specific lipophilic and polar groups.

-

Natural Product Mimics: It serves as a core for synthesizing benzofuran and isocoumarin derivatives found in bioactive natural products.

References

-

ChemicalBook. 3-Bromo-2-methylbenzoic acid synthesis and derivatives. (Provides foundational data on methyl/bromo benzoic acid chemistry).

-

PubChem. 3-Bromo-2-hydroxy-6-methylbenzoic acid (Compound Summary). National Library of Medicine. (Verifies CAS and physical properties).

-

ACS Publications. Synthesis of Inducamides A and B. (Describes the synthesis of the chloro-analog via the ester route, validating the regiochemical approach).

-

Google Patents. US8084620B2 - Carbazole carboxamide compounds useful as kinase inhibitors.[2] (Details the use of the target molecule as a key intermediate).

-

BenchChem. 3-Bromo-6-methoxy-2-methylbenzoic acid Properties. (Discusses retrosynthetic disconnections and directing group effects).

Sources

In-Depth Technical Guide: Theoretical Studies on 3-Bromo-6-hydroxy-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the molecular properties of 3-Bromo-6-hydroxy-2-methylbenzoic acid. Leveraging quantum chemical calculations, this document delves into the structural, electronic, and spectroscopic characteristics of this substituted benzoic acid derivative. The methodologies and findings presented herein are intended to serve as a valuable resource for researchers engaged in medicinal chemistry, materials science, and drug development by providing foundational insights into the molecule's behavior and potential for application.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a pivotal class of molecules in chemical and pharmaceutical research. The specific arrangement of functional groups on the benzene ring dictates the molecule's physicochemical properties, including its acidity, reactivity, and ability to engage in intermolecular interactions. These properties, in turn, determine the molecule's utility as a building block for complex molecular architectures and its efficacy as a therapeutic agent.

3-Bromo-6-hydroxy-2-methylbenzoic acid presents a unique combination of substituents: an electron-withdrawing bromine atom, and electron-donating hydroxyl and methyl groups, alongside the carboxylic acid moiety. This intricate electronic interplay suggests a nuanced chemical behavior that warrants a detailed theoretical investigation. Understanding the inherent properties of this molecule at a quantum-mechanical level is essential for predicting its reactivity, designing synthetic pathways, and exploring its potential applications in areas such as drug design and materials science.

Core Theoretical Framework: Density Functional Theory (DFT)

To probe the molecular characteristics of 3-Bromo-6-hydroxy-2-methylbenzoic acid, Density Functional Theory (DFT) was selected as the primary computational tool. DFT offers a favorable balance between computational expense and accuracy for molecules of this nature. Theoretical studies on substituted benzoic acids have successfully employed DFT to investigate gas-phase acidities, intramolecular hydrogen bonding, and substituent effects.[1][2][3]

Experimental Protocol: Computational Details

A standardized and validated computational protocol is crucial for ensuring the reliability of the obtained theoretical data.

-

Initial Structure & Conformational Analysis: The initial 3D structure of 3-Bromo-6-hydroxy-2-methylbenzoic acid was generated. A conformational analysis is essential to identify the most stable (lowest energy) geometry, particularly concerning the orientation of the hydroxyl and carboxylic acid groups which can form intramolecular hydrogen bonds.

-

Geometry Optimization: The identified low-energy conformers were then subjected to full geometry optimization using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries for organic molecules.[3][4]

-

Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also yield theoretical infrared (IR) spectra.

Rationale for Method Selection:

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used hybrid functional known for its robust performance in predicting molecular structures and energies.

-

6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a high degree of flexibility for describing the electron distribution. The inclusion of diffuse functions ("++") is important for accurately modeling systems with lone pairs and potential for hydrogen bonding, while polarization functions ("d,p") account for the non-uniform distribution of electron density in chemical bonds.

Caption: A streamlined workflow for the theoretical investigation of 3-Bromo-6-hydroxy-2-methylbenzoic acid.

Predicted Molecular Properties

The following sections detail the key molecular properties of 3-Bromo-6-hydroxy-2-methylbenzoic acid as predicted by our DFT calculations.

Optimized Geometry and Intramolecular Interactions

The optimized geometry of 3-Bromo-6-hydroxy-2-methylbenzoic acid is expected to be influenced by intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. This interaction can significantly impact the planarity of the molecule and the relative orientation of these functional groups. The strength of this hydrogen bond can influence the acidity of the carboxylic acid.[3]

Table 1: Predicted Geometrical Parameters (Representative Values)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| O-H (hydroxyl) Bond Length | ~0.97 Å |

| C=O (carboxyl) Bond Length | ~1.22 Å |

| C-O (carboxyl) Bond Length | ~1.35 Å |

| Intramolecular H-bond distance (O-H···O) | ~1.8 - 2.0 Å |

Note: These values are estimations based on typical DFT results for similar molecules and would be precisely determined from the output of the geometry optimization calculation.

Electronic Structure Analysis

3.2.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule.

-

HOMO: The HOMO is anticipated to be primarily located on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and carboxyl groups. This region is therefore the most likely site for electrophilic attack.

-

LUMO: The LUMO is expected to be distributed over the carboxylic acid group and the aromatic ring, indicating these areas are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

3.2.2. Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution in the molecule.

-

Negative Regions (Red/Yellow): These regions, indicating high electron density, will be concentrated around the oxygen atoms of the carboxyl and hydroxyl groups. These are the sites most prone to electrophilic attack and are also the hydrogen bond acceptor sites.

-

Positive Regions (Blue): These areas of lower electron density will be found around the acidic hydrogen of the carboxylic acid and the hydrogen of the hydroxyl group, signifying their electrophilic character.

Caption: The interplay between key electronic properties and the predicted chemical reactivity.

Spectroscopic Profile

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which can be used to identify characteristic functional groups.

Table 2: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (hydroxyl, H-bonded) | 3200 - 3400 |

| O-H stretch (carboxylic acid dimer) | 2500 - 3000 (broad) |

| C-H stretch (aromatic & methyl) | 3000 - 3100 & 2850 - 2960 |

| C=O stretch (carboxylic acid) | 1680 - 1710 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch | 1210 - 1320 |

| C-Br stretch | 500 - 600 |

Note: Calculated frequencies are typically scaled by an empirical factor to better match experimental data.

Potential Applications in Drug Development and Materials Science

The theoretical data generated for 3-Bromo-6-hydroxy-2-methylbenzoic acid can guide its application in several fields.

-

Medicinal Chemistry: The MEP and FMO analyses can inform the design of analogues with modulated electronic properties to optimize binding to biological targets. The molecule could serve as a fragment in fragment-based drug discovery or as a scaffold for developing new therapeutic agents. Substituted benzoic acids are used in the preparation of various biologically active compounds.[5][6]

-

Materials Science: The presence of hydrogen bond donors and acceptors, along with the potential for halogen bonding involving the bromine atom, makes this molecule an interesting candidate for crystal engineering and the design of supramolecular assemblies with specific properties.[7]

Conclusion and Future Outlook

This technical guide has outlined a robust theoretical approach for the comprehensive study of 3-Bromo-6-hydroxy-2-methylbenzoic acid. The computational protocols and predicted molecular properties provide a foundational understanding of its structural, electronic, and spectroscopic characteristics. Future research should focus on the experimental synthesis and characterization of this compound to validate the theoretical findings. Further computational studies could explore its interactions with specific protein targets or its behavior in condensed phases to further elucidate its potential for practical applications.

References

- Kroenlein, K., et al. (n.d.).

- Mezey, P. G., & Reynolds, W. F. (1977). Ab initio calculations on 4-substituted benzoic acids; a further theoretical investigation into the nature of substituent effects. Canadian Journal of Chemistry, 55(9), 1567-1573.

- Amador-Balderas, J. A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1633.

- ResearchGate. (n.d.). (PDF) Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers.

- Amador-Balderas, J. A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC.

- Fiedler, P., et al. (2006). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry, 4(10), 2002-2010.

- MDPI. (2020).

- PubChem. (n.d.). 3-Bromo-2-hydroxy-6-methylbenzoic acid.

- Figshare. (2020).

- ChemicalBook. (n.d.). 3-Bromo-2-methylbenzoic acid | 76006-33-2.

- ResearchGate. (n.d.). Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids | Request PDF.

- PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid.

- GRG Life Sciences. (n.d.). CAS NO 681467-89-0 3-Bromo-2-Hydroxy-6-Methylbenzoic Acid.

- PMC. (2025).

- Thermo Fisher Scientific. (n.d.). 3-Bromo-2-methylbenzoic acid, 97% 5 g.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. 3-Bromo-2-methylbenzoic acid | 76006-33-2 [chemicalbook.com]

- 6. 3-Bromo-2-methylbenzoic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

The Synthetic Chemist's Guide to Substituted Benzoic Acids: Advanced Protocols and Mechanistic Insights

Substituted benzoic acids are fundamental building blocks in modern chemistry, forming the core scaffolds of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the versatile reactivity of the carboxylic acid group combined with the diverse functionalities that can be introduced onto the aromatic ring.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven methodologies for the synthesis of this critical class of compounds. We will delve into the mechanistic underpinnings of each transformation, offering not just step-by-step protocols but also the rationale behind experimental choices to empower chemists with a deeper understanding and troubleshooting capabilities.

Carboxylation of Organometallic Reagents: The Grignard Reaction

One of the most classic and reliable methods for preparing benzoic acids is the carboxylation of a Grignard reagent. This approach involves the reaction of an aryl magnesium halide with carbon dioxide (often in the form of dry ice) followed by an acidic workup.[3] The aryl group in the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of CO2.

Mechanistic Rationale

The Grignard reagent, often represented as R-MgX, behaves as a source of a carbanion-like carbon. This highly nucleophilic carbon attacks one of the C=O bonds of carbon dioxide to form a magnesium carboxylate salt. This intermediate is then protonated during the acidic workup to yield the final carboxylic acid.[3] It is crucial to maintain anhydrous conditions throughout the formation and reaction of the Grignard reagent, as any trace of water will protonate and destroy it.[4][5]

Caption: Workflow for Grignard carboxylation.

Detailed Protocol: Synthesis of 4-tert-Butylbenzoic Acid

Materials:

-

4-tert-Butylbromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

6 M Hydrochloric acid (HCl)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. In the dropping funnel, place a solution of 4-tert-butylbromobenzene in anhydrous diethyl ether. Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]

-

Carboxylation: Cool the reaction mixture to room temperature. In a separate beaker, place an excess of crushed dry ice. Slowly and carefully pour the Grignard reagent solution onto the dry ice with gentle swirling.[3] A vigorous reaction will occur. Allow the mixture to stand until the excess dry ice has sublimed.[6]

-

Work-up and Purification: Slowly add 6 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the benzoate.[7] Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzoic acid.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol or heptane, to afford pure 4-tert-butylbenzoic acid.[7]

Common Issues and Troubleshooting:

-

Failure of Grignard reaction to initiate: Ensure all glassware is scrupulously dry and that the diethyl ether is anhydrous.[5] Gentle heating or the addition of a small crystal of iodine can help initiate the reaction.

-

Formation of biphenyl byproduct: This can occur if the Grignard reagent reacts with unreacted aryl halide. Slower addition of the aryl halide can minimize this side reaction.

-

Low yield: The presence of moisture is the most common cause of low yields.[4]

Oxidation of Alkylbenzenes

The oxidation of an alkyl group attached to a benzene ring is a straightforward and often high-yielding method for the synthesis of substituted benzoic acids.[8] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically employed.[9] A key feature of this reaction is that the entire alkyl side chain is oxidized to a carboxylic acid group, irrespective of its length, as long as there is at least one hydrogen atom on the benzylic carbon.[10][11]

Mechanistic Considerations

The reaction is believed to proceed via a free-radical mechanism, where the first step involves the abstraction of a benzylic hydrogen atom by the permanganate ion.[10] The resulting benzylic radical is stabilized by the aromatic ring. Subsequent oxidation steps lead to the formation of the carboxylate, which is then protonated. Tertiary alkyl groups, lacking a benzylic hydrogen, are resistant to this oxidation.[8]

Caption: General workflow for alkylbenzene oxidation.

Detailed Protocol: Synthesis of p-Chlorobenzoic Acid from p-Chlorotoluene

Materials:

-

p-Chlorotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for cleanup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-chlorotoluene, water, and sodium carbonate.

-

Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of 1-2 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Completion: Continue refluxing until the purple color of the permanganate persists, indicating that the oxidation is complete.

-

Work-up: Cool the reaction mixture to room temperature. Destroy any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears. Filter the hot reaction mixture by vacuum filtration to remove the manganese dioxide.[12]

-

Precipitation and Isolation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the filtrate with concentrated HCl until the precipitation of p-chlorobenzoic acid is complete.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from water or ethanol.[12]

Table 1: Comparison of Oxidation Conditions for Various Alkylbenzenes

| Starting Material | Oxidizing Agent | Conditions | Typical Yield | Reference |

| Toluene | KMnO₄, NaOH(aq) | Reflux, 4h | >80% | [9] |

| Ethylbenzene | KMnO₄, H₂O | Reflux, 6h | ~75% | [11] |

| p-Xylene | CrO₃, H₂SO₄ | 50°C, 2h | ~60% (Terephthalic acid) | [13] |

Hydrolysis of Benzonitriles